![molecular formula C17H11N3O2 B565154 9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4 CAS No. 1215454-66-2](/img/no-structure.png)

9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indole derivatives are bioactive aromatic compounds that have found applications in clinical and biological fields . They are known to bind with high affinity to multiple receptors, making them useful in the development of new derivatives .

Synthesis Analysis

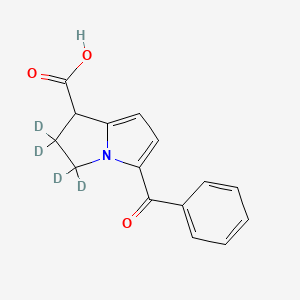

Indole derivatives can be synthesized through various methods. For instance, the selective oxidation of the indoline nucleus to indole, hydrolysis of ester and carbamoyl residues followed by decarboxylation with concomitant aromatization of the pyridazine ring starting from tetrahydro-1H-pyridazino[3,4-b]indole derivatives can lead to fused indole-pyridazine compounds .Molecular Structure Analysis

Indole is a heterocyclic compound that contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . The structure of indole derivatives can vary widely, and their properties can be influenced by the specific groups attached to the indole nucleus .Chemical Reactions Analysis

Indole is highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation . The 3-position is the most reactive site on the unsubstituted ring, due to its increased electron density .Physical and Chemical Properties Analysis

Indole and its derivatives are physically crystalline and colorless in nature with specific odors . Their physical and chemical properties can be influenced by the specific groups attached to the indole nucleus .作用機序

The mechanism of action of indole derivatives can vary widely depending on their specific structure and the biological system they interact with. Some indole derivatives have been reported to show antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

将来の方向性

特性

CAS番号 |

1215454-66-2 |

|---|---|

分子式 |

C17H11N3O2 |

分子量 |

293.318 |

IUPAC名 |

9-(2,3,5,6-tetradeuterio-4-nitrophenyl)pyrido[3,4-b]indole |

InChI |

InChI=1S/C17H11N3O2/c21-20(22)13-7-5-12(6-8-13)19-16-4-2-1-3-14(16)15-9-10-18-11-17(15)19/h1-11H/i5D,6D,7D,8D |

InChIキー |

XJFIJMUNORMRCD-KDWZCNHSSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)[N+](=O)[O-])C=NC=C3 |

同義語 |

Nitrophenylnorharman-d4; 9-(4-Nitrophenyl)-9H-pyrido[3,4-b]indole-d4; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4](/img/structure/B565087.png)